4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole
Description
1H-1,2,3-Triazoles are heterocyclic compounds with a five-membered ring containing three nitrogen atoms. These structures are pivotal in pharmaceuticals, agrochemicals, and materials science due to their stability, synthetic versatility, and diverse bioactivity . The compound 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole features dual cyclopropyl substituents: one at the 4-position of the triazole ring and another as a cyclopropylmethyl group at the 1-position. Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity, making this compound a candidate for drug discovery and coordination chemistry .
Properties
IUPAC Name |
4-cyclopropyl-1-(cyclopropylmethyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)5-12-6-9(10-11-12)8-3-4-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUECARLCHHAAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form 1,2,3-triazoles. The specific synthetic route may involve the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under copper catalysis to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced triazole rings.
Scientific Research Applications
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing their function. The cyclopropyl groups may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Key Observations:
- Steric and Electronic Effects : The cyclopropyl groups in the target compound introduce significant steric bulk and electron-rich character compared to phenylmethyl () or nitroimidazole () substituents.
- Redox Activity : Ferrocene-containing analogs (e.g., Py4Fc) exhibit reversible redox behavior, enabling applications in conductive polymers . The target compound lacks such redox activity but may offer superior hydrolytic stability.
- Solubility : Carbohydrate-functionalized triazoles () demonstrate improved aqueous solubility compared to the hydrophobic cyclopropylmethyl derivative.
Physicochemical Properties
Molecular Weight and Lipophilicity:
- Target Compound : Molecular weight ≈ 193 g/mol (estimated). High lipophilicity (logP > 2) due to dual cyclopropyl groups.
- Py4Fc : Molecular weight ≈ 450 g/mol; moderate lipophilicity balanced by polar pyrrole and ferrocene groups .
- Carbohydrate Derivative (): Molecular weight = 311.34 g/mol; logP reduced by hydrophilic glucofuranosyl group .
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